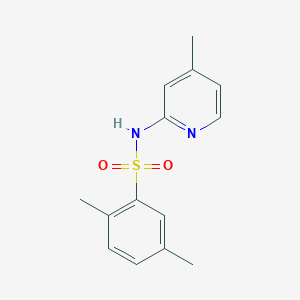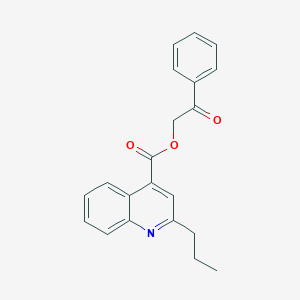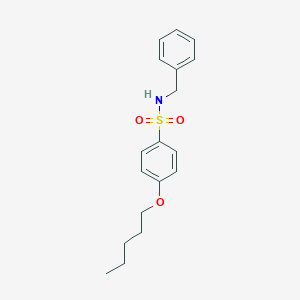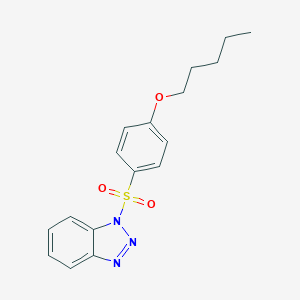
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since been the focus of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Toxicology of Psychoactive Compounds
A study by Nugteren-van Lonkhuyzen et al. (2015) focused on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including compounds structurally similar to the chemical . The research emphasized the importance of understanding these aspects for public health and legislation purposes, highlighting the clinical effects of NPS comparable to common illicit drugs like amphetamine and MDMA (Nugteren-van Lonkhuyzen et al., 2015).
Serotonergic Hallucinogens and Their Pharmacology
Halberstadt (2017) reviewed the pharmacology and toxicology of N-benzylphenethylamine ("NBOMe") hallucinogens, a class of serotonergic hallucinogens. This study is relevant due to the structural similarities and potential psychoactive effects of the discussed compounds, which could inform research into related chemical structures and their applications in studying receptor binding and psychoactive effects (Halberstadt, 2017).
Amyloid Imaging in Alzheimer's Disease
Nordberg's research (2007) into amyloid imaging ligands for Alzheimer's disease might offer insights into how similar chemical compounds could be used in neuroimaging and diagnostic applications. The development of radioligands for PET imaging in Alzheimer's patients underscores the potential utility of chemical compounds in medical diagnostics and therapeutic monitoring (Nordberg, 2007).
Gastroprotective Properties of New Antiulcer Drugs
Slomiany et al. (1997) explored the gastroprotective properties of ebrotidine, highlighting the potential of certain chemical compounds for the development of new medications with cytoprotective properties. This research emphasizes the role of chemical structure in the therapeutic efficacy and mechanism of action of drugs designed for the treatment of ulcer diseases (Slomiany, Slomiany, & Piotrowski, 1997).
Liquid Crystal Dimers and Nematic Phases
Henderson and Imrie (2011) discussed the transitional properties of methylene-linked liquid crystal dimers, including their application in creating new nematic phases. This study could inform the use of similar chemical compounds in the development of materials with specific optical and electronic properties, relevant to liquid crystal displays and other technologies (Henderson & Imrie, 2011).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the folic acid formation required by bacteria . This is achieved through their structural compatibility with p-amino benzoic acid .
Mode of Action
By mimicking the natural substrate (p-amino benzoic acid), they prevent the formation of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that this compound interferes with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound would lead to the inhibition of bacterial growth by interfering with folic acid synthesis .
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-12(3)13(8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXSXDVFIGONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)




![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)



![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)


